molecular formula C19H15ClN2O2S B11459926 7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11459926
M. Wt: 370.9 g/mol
InChI Key: XNQRITQFCMZCIB-UHFFFAOYSA-N
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Description

7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a synthetic organic compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclization: The intermediate product undergoes cyclization with a pyridine derivative to form the thiazolopyridine core.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolopyridines can act as ligands in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of organic semiconductors and other advanced materials.

Biology

    Enzyme Inhibition: These compounds may inhibit specific enzymes, making them useful in studying biochemical pathways.

    Antimicrobial Activity: Potential use as antimicrobial agents against various pathogens.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

    Agriculture: Possible use as agrochemicals to protect crops from pests and diseases.

    Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE would depend on its specific biological target. Generally, these compounds might interact with:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to cellular receptors and altering signal transduction pathways.

    DNA/RNA: Intercalating with nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Similar structure but with a pyrimidine ring instead of pyridine.

    Benzothiazoles: Contain a benzene ring fused to a thiazole ring.

    Pyridothiazoles: Pyridine ring fused to a thiazole ring.

Uniqueness

7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H15ClN2O2S/c1-24-14-7-5-11(6-8-14)17-18-19(25-22-17)15(10-16(23)21-18)12-3-2-4-13(20)9-12/h2-9,15H,10H2,1H3,(H,21,23)

InChI Key

XNQRITQFCMZCIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC(=CC=C4)Cl

Origin of Product

United States

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